molecular formula C39H69NO12 B1674383 Idremcinal CAS No. 110480-13-2

Idremcinal

Cat. No.: B1674383
CAS No.: 110480-13-2
M. Wt: 744.0 g/mol
InChI Key: FPBKIOZMKHHNLL-CBUZSSJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EM574 is a potent motilin receptor agonist, primarily used in scientific research. It is an erythromycin derivative, which means it is chemically modified from erythromycin, a well-known antibiotic. EM574 is known for its ability to stimulate gastrointestinal motility, making it a valuable tool in studies related to digestive health .

Biochemical Analysis

Biochemical Properties

Idremcinal plays a significant role in biochemical reactions, particularly as a motilin receptor agonist . It interacts with the motilin receptor in the human gastric antrum, stimulating contractions of muscle strips and isolated myocytes . This interaction is concentration-dependent and unaffected by pretreatment with atropine or tetrodotoxin .

Cellular Effects

This compound influences cell function by stimulating gastrointestinal motor activity . It does not appear to directly impact cell signaling pathways, gene expression, or cellular metabolism. Its effect on muscle contractions could indirectly influence these cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the motilin receptor This binding triggers a series of events leading to muscle contractions

Temporal Effects in Laboratory Settings

This compound maintains its gastrointestinal motor stimulating activity even after being converted to its metabolites P1 and P2 in dogs . These metabolites, the 15- and 14-hydroxyl derivatives of this compound, were isolated from dog liver .

Dosage Effects in Animal Models

The effects of this compound on gastrointestinal motor activity in animal models are dose-dependent

Metabolic Pathways

This compound is involved in metabolic pathways related to its conversion to metabolites P1 and P2 . The enzymes or cofactors involved in these pathways are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: EM574 is synthesized through chemical modification of erythromycin. The process involves several steps, including de N-methylation, N-isopropylation, and formation of a hemiacetal structure. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of EM574 follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. Large-scale cultivation and microbial conversion are also employed to produce bioactive metabolites of EM574 .

Chemical Reactions Analysis

Types of Reactions: EM574 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

EM574 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBKIOZMKHHNLL-CBUZSSJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891360
Record name Idremcinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110480-13-2
Record name Idremcinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idremcinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDREMCINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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